molecular formula C7H5NS2 B13154217 Thieno[3,2-b]pyridine-6-thiol

Thieno[3,2-b]pyridine-6-thiol

Cat. No.: B13154217
M. Wt: 167.3 g/mol
InChI Key: JTIZEWWKHGVTJV-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-6-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-b]pyridine-6-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[3,2-b]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization and functionalization of the thienopyridine core .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]pyridine-6-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, sulfides, and various substituted thienopyridine derivatives .

Scientific Research Applications

Thieno[3,2-b]pyridine-6-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridine-6-thiol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as Pim-1 kinase, which plays a role in cancer cell proliferation. The compound may also interact with other cellular targets, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-b]pyridine-6-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C7H5NS2

Molecular Weight

167.3 g/mol

IUPAC Name

thieno[3,2-b]pyridine-6-thiol

InChI

InChI=1S/C7H5NS2/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H

InChI Key

JTIZEWWKHGVTJV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CC(=C2)S

Origin of Product

United States

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